3-Hydroxyphloretin

Übersicht

Beschreibung

Eriodictyol dihydrochalcone analytical standard provided with w/w absolute assay, to be used for quantitative titration.

3-Hydroxyphloretin is a member of chalcones.

This compound is a natural product found in Malus doumeri, Balanophora harlandii, and other organisms with data available.

Wirkmechanismus

Target of Action

3-Hydroxyphloretin, a derivative of phloretin, is known to interact with various biological macromolecules . These interactions are the primary targets of this compound and play a crucial role in its mechanism of action.

Mode of Action

This compound, due to its flexible structure, can efficiently bind with biological macromolecules . This binding leads to the activation or blocking of intracellular signaling pathways , resulting in various biological effects.

Biochemical Pathways

This compound is biosynthesized via the phenylpropanoid pathway . This pathway is a well-known metabolic route and has been extensively studied in various plant species . The compound is a key intermediate for the biosynthesis of dihydrochalcone compounds found in different plant species .

Pharmacokinetics

It is known that phloretin, from which this compound is derived, can increase the fluidity of biological membranes and enhance the penetration of administered drugs . This suggests that this compound may have similar properties, potentially impacting its bioavailability.

Result of Action

The interaction of this compound with biological macromolecules and its subsequent impact on intracellular signaling pathways result in a range of biological properties. These include antifungal, anticancer, antioxidant, antibacterial, antiosteoclastogenic, estrogenic, antiviral, and anti-inflammatory activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression of chalcone synthase (CHS), which plays an important role in the biosynthesis of this compound, is influenced by biotic and abiotic stress and environmental factors such as UV radiation, wounding, or pathogen attack .

Biochemische Analyse

Biochemical Properties

3-Hydroxyphloretin is characterized by the presence of a 2,6-dihydroxyacetophenone pharmacophore . It is a flexible molecule, able to bind efficiently with biological macromolecules . These interactions and block/activation of intracellular signaling pathways result in striking biological properties .

Cellular Effects

This compound has been found to have a potent inhibitory effect on differentiating 3T3-L1 preadipocytes into adipocytes and lipid accumulation . It also has anti-inflammatory effects, modulating immune cell activity .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with macromolecules and modulation of signal cascades . It can increase the fluidity of biological membranes and enhance the penetration of administered drugs .

Metabolic Pathways

This compound is involved in the metabolic pathways of dihydrochalcones . It can be obtained in plants by the 3-hydroxylation of phloretin .

Biologische Aktivität

3-Hydroxyphloretin (3-OH phloretin) is a naturally occurring compound derived from phloretin, which is predominantly found in apples and other Malus species. This compound has garnered attention due to its promising biological activities, particularly in the fields of metabolic health and antioxidant capacity. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Production

This compound is a hydroxylated derivative of phloretin, characterized by the addition of a hydroxyl group at the C-3 position. It can be produced through biocatalytic processes using engineered microorganisms such as Bacillus subtilis and Bacillus megaterium, which express specific cytochrome P450 enzymes (CYP102A1) for regioselective hydroxylation .

1. Inhibition of Adipocyte Differentiation

One of the most significant biological activities of this compound is its ability to inhibit adipocyte differentiation and lipid accumulation. Studies have shown that 3-OH phloretin effectively prevents the differentiation of 3T3-L1 preadipocytes into mature adipocytes, which is crucial in combating obesity and related metabolic disorders .

- Mechanism : The inhibitory effect is mediated through the antagonism of key signaling pathways involved in adipogenesis, including glycogen synthase kinase-3β and β-catenin phosphorylation .

2. Antioxidant Properties

This compound exhibits strong antioxidant activity, which is vital for protecting cells from oxidative stress. The compound has demonstrated high radical scavenging capacity in various assays, including the Oxygen Radical Absorbance Capacity (ORAC) method .

| Assay Type | Radical Scavenging Activity (% inhibition) |

|---|---|

| ORAC | 17.5% - 42.5% (compared to Trolox) |

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

3. Potential Anti-Cancer Effects

Emerging research indicates that this compound may possess anti-cancer properties. Its ability to modulate cellular signaling pathways could inhibit tumor growth and promote apoptosis in cancer cells . However, further studies are needed to elucidate these effects comprehensively.

Case Study: Biocatalytic Production

A recent study demonstrated a sustainable method for producing this compound from phlorizin using a whole-cell bioconversion system involving Bacillus subtilis. The optimal conditions for production were identified as 20 g of cells per liter, with a substrate concentration of 10 mM at 37 °C . This approach not only enhances yield but also provides an environmentally friendly alternative to chemical synthesis.

Research Findings on Health Benefits

In animal models, supplementation with this compound has shown improvements in metabolic health markers, including reduced body weight gain and improved lipid profiles . These findings highlight its potential as a functional health supplement.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

3-Hydroxyphloretin exhibits several pharmacological properties that make it a compound of interest in health-related studies.

Antioxidant Activity

Research indicates that this compound possesses strong antioxidant properties. It has been evaluated using the Oxygen Radical Absorbance Capacity (ORAC) method, which measures the antioxidant capacity of natural products. The compound's ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases .

Inhibition of Adipocyte Differentiation

A significant study highlighted that this compound acts as a potent inhibitor of adipocyte differentiation and lipid accumulation. This property suggests its potential use as a functional health supplement for weight management and metabolic health . The compound was produced via a one-pot bioconversion process from phlorizin using genetically modified Bacillus subtilis, demonstrating an efficient production method for future applications.

Potential Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses, indicating its potential therapeutic role in conditions characterized by chronic inflammation .

Nutritional Applications

This compound is also recognized for its nutritional benefits, particularly in the context of dietary supplements.

Functional Health Supplement

Due to its antioxidant and anti-inflammatory properties, this compound is being explored as a functional health supplement. Its presence in apple-derived products makes it an attractive candidate for enhancing the nutritional profile of functional foods .

Agricultural Applications

In addition to its health benefits, this compound plays a role in plant biology, particularly in the defense mechanisms of apple plants.

Plant Defense Mechanism

Studies have demonstrated that transgenic apple plants overexpressing chalcone 3-hydroxylase show increased accumulation of this compound. This accumulation correlates with enhanced resistance to pathogens such as Venturia inaequalis (causing apple scab) and Erwinia amylovora (causing fire blight) . The compound's role in plant defense mechanisms highlights its potential application in developing disease-resistant crop varieties.

Production Methods

The production of this compound has been optimized through various biotechnological approaches:

- Whole-Cell Bioconversion : Utilizing engineered strains of Bacillus subtilis expressing cytochrome P450 enzymes allows for efficient conversion of phlorizin to this compound under controlled conditions (e.g., temperature, pH) .

- Rational Design of Enzymes : Modifications to enzyme structures through molecular docking and dynamics simulations have improved the catalytic efficiency of enzymes involved in the synthesis of this compound .

Case Studies

Eigenschaften

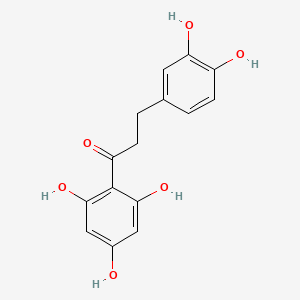

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1,3,5-7,16-17,19-21H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNABJBYLQABXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.